8-bromo-4-hydroxy-5-methoxy-3-Quinolinecarboxylic acid ethyl ester
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Overview
Description
8-bromo-4-hydroxy-5-methoxy-3-Quinolinecarboxylic acid ethyl ester: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with hydroxy, methoxy, bromo, and carboxylic acid ethyl ester groups. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-4-hydroxy-5-methoxy-3-Quinolinecarboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The hydroxy, methoxy, and bromo groups can be introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine in acetic acid, while methoxylation can be done using methanol and a suitable catalyst.
Esterification: The carboxylic acid group can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-bromo-4-hydroxy-5-methoxy-3-Quinolinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc and hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a quinoline-3-carboxylic acid derivative.
Reduction: Formation of 4-Hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
8-bromo-4-hydroxy-5-methoxy-3-Quinolinecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-bromo-4-hydroxy-5-methoxy-3-Quinolinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester
- 4-Chloro-8-methylquinoline-3-carboxylic acid ethyl ester
- 4-Chloro-6-methoxyquinoline-3-carboxylic acid ethyl ester
Uniqueness
8-bromo-4-hydroxy-5-methoxy-3-Quinolinecarboxylic acid ethyl ester is unique due to the specific combination of substituents on the quinoline core. The presence of the bromo group at the 8-position and the methoxy group at the 5-position imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12BrNO4 |
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Molecular Weight |
326.14 g/mol |
IUPAC Name |
ethyl 8-bromo-5-methoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO4/c1-3-19-13(17)7-6-15-11-8(14)4-5-9(18-2)10(11)12(7)16/h4-6H,3H2,1-2H3,(H,15,16) |
InChI Key |
IAJOSMDRWWWXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)OC)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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